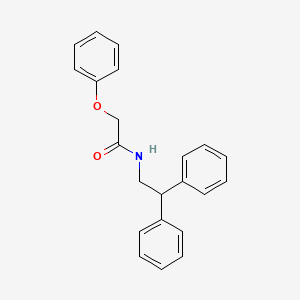

N-(2,2-diphenylethyl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(2,2-diphenylethyl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-22(17-25-20-14-8-3-9-15-20)23-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXFTEDVVBCCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation via Acyl Chloride Intermediates

The most straightforward method involves reacting 2,2-diphenylethylamine with phenoxyacetyl chloride. Phenoxyacetyl chloride is typically synthesized by treating phenoxyacetic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The subsequent amidation is performed in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere, with a base such as triethylamine (TEA) to neutralize HCl:

This method yields approximately 65–75% under laboratory conditions but faces challenges in scalability due to moisture sensitivity and exothermic side reactions.

Nucleophilic Substitution Approaches

An alternative route employs 2-chloro-N-(2,2-diphenylethyl)acetamide as an intermediate, which undergoes nucleophilic substitution with phenoxide ions. The chloroacetamide is synthesized by reacting 2,2-diphenylethylamine with chloroacetyl chloride, followed by displacement of the chloride with sodium phenoxide:

This method achieves moderate yields (60–70%) but requires stringent control over reaction pH and temperature to minimize hydrolysis of the chloroacetamide intermediate.

Optimized Industrial Methods

Phase Transfer Catalysis (PTC)

A patent-derived method utilizes phase transfer catalysts such as tetrabutylammonium bromide (TBAB) to enhance reaction efficiency in biphasic systems. For example, combining 2,2-diphenylethylamine, phenoxyacetyl chloride, and TBAB in a water-dichloromethane emulsion accelerates the amidation process. The base (e.g., K₂CO₃) neutralizes HCl, shifting the equilibrium toward product formation:

Continuous Flow Reactor Systems

Industrial-scale production leverages continuous flow reactors to improve heat and mass transfer. A representative setup involves pumping phenoxyacetyl chloride and 2,2-diphenylethylamine solutions into a reactor maintained at 25–40°C, with inline neutralization of HCl. This method reduces reaction time from hours to minutes and achieves >90% conversion.

Reaction Mechanism and Kinetics

The amidation follows a second-order kinetic model, where the rate-determining step involves nucleophilic attack by the amine on the electrophilic carbonyl carbon of phenoxyacetyl chloride. Polar aprotic solvents (e.g., THF) stabilize the transition state, while bases like TEA prevent protonation of the amine, enhancing reactivity. Side reactions, such as hydrolysis of the acyl chloride, are suppressed by maintaining anhydrous conditions and low temperatures (0–5°C).

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

Chemical Synthesis

N-(2,2-diphenylethyl)-2-phenoxyacetamide serves as a building block in organic synthesis. It is utilized to create more complex organic molecules through various chemical reactions:

- Oxidation : The phenoxy group can be oxidized to yield phenolic derivatives.

- Reduction : The amide group can be reduced to form corresponding amines.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents under basic conditions.

These reactions are facilitated by common reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Biological Research

Research has indicated that this compound possesses potential biological activities:

- Antimicrobial Properties : Investigations into its efficacy against various microbial strains are ongoing.

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been assessed for anticancer properties against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. These studies suggest that structural modifications can enhance biological activity .

Medical Applications

The compound has been explored for its therapeutic potential due to its structural similarity to known bioactive compounds:

- Anti-arrhythmic Properties : Some derivatives have demonstrated capabilities in restoring normal cardiac rhythm, indicating potential use in treating arrhythmias. The pharmacological activity is assessed through standardized laboratory tests involving animal models .

Case Studies and Research Findings

Several studies highlight the compound's applications and effectiveness:

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The 2,2-diphenylethyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylethyl-Substituted Acetamides

- N-(2,2-Diphenylethyl)-4-nitrobenzamide (): Structural Difference: Replaces the phenoxy group with a 4-nitrobenzoyl moiety. Synthesis: Synthesized via solvent-free ball milling, offering eco-friendly advantages over traditional methods . Activity: Not explicitly reported, but nitro groups often enhance antibacterial or antiparasitic activity. Physicochemical Properties: Higher molecular weight (347 g/mol) compared to the target compound due to the nitrobenzoyl group.

Phenoxy Acetamides with Varied N-Substituents

- N-(1-(4-Bromophenyl)ethyl)-2-phenoxyacetamide (): Structural Difference: Features a 4-bromo-substituted phenethyl group instead of diphenylethyl. Activity: Demonstrates potent cytotoxic, anti-inflammatory, and antipyretic activities, attributed to bromo and nitro substituents enhancing electron-withdrawing effects . Synthesis: Multi-step Leuckart reaction, contrasting with the target compound’s likely coupling methods.

- N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (): Structural Difference: Incorporates a benzoyl-dimethoxyphenethyl group and lacks the phenoxy moiety. Activity: Primarily a synthetic scaffold for tetrahydroisoquinolines; crystal structure resolved via X-ray diffraction .

Diphenylacetamide Derivatives

N-(2-Nitrophenyl)-2,2-diphenylacetamide ():

- Structural Difference : Adds a nitro group to the phenyl ring on the nitrogen.

- Activity : Nitro groups may enhance antibacterial or antiparasitic activity, though specific data are lacking.

Thiazole-Containing Phenoxy Acetamides

- N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide (): Structural Difference: Integrates a thiazole ring with dinitrophenyl and phenoxy groups. Activity: Herbicidal activity against barnyard grass, linked to the electron-deficient dinitrophenyl group disrupting plant metabolism .

Other Substituted Acetamides

Comparative Data Table

Key Research Findings

Synthesis Efficiency : Solvent-free methods (e.g., ball milling) for diphenylethyl acetamides offer scalability and environmental benefits compared to solution-phase reactions .

Activity-Substituent Relationships: Electron-withdrawing groups (e.g., bromo, nitro) on phenoxy or phenyl rings enhance cytotoxic and anti-inflammatory activities . Thiazole and dinitrophenyl groups shift activity toward herbicidal applications .

Q & A

Basic: What are the standard synthetic routes for N-(2,2-diphenylethyl)-2-phenoxyacetamide, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis typically involves coupling phenoxyacetic acid derivatives with amine-containing precursors. For example, analogous compounds like N-(4-iodophenyl)-2-phenoxyacetamide are synthesized via condensation of ethyl 2-phenoxyacetate with substituted anilines using coupling agents such as TBTU in dry dichloromethane (DCM) at room temperature . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates .

- Catalyst use : Lutidine or K₂CO₃ enhances nucleophilic substitution efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks progress .

Advanced: How can structural ambiguities in this compound be resolved using spectroscopic techniques?

Methodological Answer:

Ambiguities in regiochemistry or purity require:

- ¹H/¹³C NMR : Compare experimental shifts with computed PubChem data for analogous compounds (e.g., N,N-dimethyl-2-phenylacetamide) to confirm substituent positions .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula discrepancies (<2 ppm error) .

- X-ray crystallography : Resolve conformational isomers, as demonstrated for 2-(2-formylphenoxy)acetamide derivatives .

Basic: What biological targets or mechanisms are hypothesized for phenoxyacetamide derivatives?

Methodological Answer:

Phenoxyacetamides may interact with:

- Enzyme inhibition : Analogues like N-(2-methoxypyrimidin-5-yl)-2,2-diphenylacetamide show potential for targeting kinases or hydrolases via hydrogen-bonding interactions .

- Receptor modulation : Compounds such as N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide exhibit GABA-A receptor selectivity, suggesting CNS activity .

- Anti-inflammatory pathways : Structural analogs with halogen substituents (e.g., 4-iodophenyl) demonstrate COX-2 inhibition in preliminary assays .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced efficacy?

Methodological Answer:

SAR studies should focus on:

- Substituent effects : Compare bioactivity of derivatives with varying substituents (e.g., N-(2-(4-fluorophenoxy)ethyl)-2-phenoxyacetamide vs. chlorine analogs). Fluorine enhances metabolic stability but may reduce solubility .

- Scaffold modifications : Introduce heterocycles (e.g., piperazine) to improve binding affinity, as seen in N-(2-(4-fluorophenyl)piperazin-1-yl)ethyl derivatives .

- Computational docking : Use tools like AutoDock to predict interactions with targets (e.g., COVID-19 main protease for 2-(2-formylphenoxy)acetamide derivatives) .

Basic: What physicochemical properties of this compound are critical for formulation in pharmacological studies?

Methodological Answer:

Key properties include:

- LogP : Values >3 (common in diphenyl derivatives) indicate high lipophilicity, necessitating solubilization strategies (e.g., DMSO/cyclodextrin) .

- Melting point : High melting points (>150°C, as in N-(2,6-dimethylphenyl)-2-(naphthalen-2-yloxy)acetamide) suggest solid-state stability .

- pKa : Amide protons (pKa ~10–12) influence ionization in biological matrices .

Advanced: How should researchers address contradictory data in biological assays for phenoxyacetamide derivatives?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values across studies) require:

- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time .

- Metabolic stability tests : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

- Orthogonal validation : Confirm activity via dual methods (e.g., fluorescence polarization and SPR for binding assays) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients; compare retention times with PubChem data .

- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

- TLC : Hexane:ethyl acetate (4:1) resolves unreacted starting materials .

Advanced: What experimental approaches can elucidate the metabolic pathways of this compound?

Methodological Answer:

- In vitro models : Incubate with human liver microsomes and NADPH to identify Phase I metabolites (e.g., hydroxylation at diphenylethyl groups) .

- LC-MS/MS : Detect glucuronide conjugates (Phase II metabolism) using negative ion mode .

- CYP inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Basic: How can researchers mitigate toxicity risks during in vivo studies of phenoxyacetamide derivatives?

Methodological Answer:

- Acute toxicity screening : Start with zebrafish models to identify CNS or cardiovascular effects .

- Genotoxicity assays : Perform Ames tests (bacterial reverse mutation) to rule out mutagenicity .

- Dose escalation : Use OECD guidelines for rodent studies, monitoring ALT/AST levels for hepatotoxicity .

Advanced: What strategies improve the enantiomeric purity of chiral phenoxyacetamide derivatives?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA columns with n-hexane:isopropanol (90:10) for baseline separation .

- Asymmetric synthesis : Employ Evans auxiliaries or organocatalysts (e.g., proline derivatives) during amide bond formation .

- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.